
Bis(4-nitrophenyl) tridecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) tridecylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups and a tridecyl chain attached to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) tridecylphosphonate typically involves the reaction of tridecylphosphonic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
Tridecylphosphonic acid+24-nitrophenolDCCBis(4-nitrophenyl) tridecylphosphonate+Dicyclohexylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) tridecylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The phosphonate ester bond can be hydrolyzed under acidic or basic conditions to yield tridecylphosphonic acid and 4-nitrophenol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Tridecylphosphonic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) tridecylphosphonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-nitrophenyl) tridecylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) tridecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity by blocking the substrate’s access to the active site. Additionally, the nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Bis(4-nitrophenyl) hydrogen phosphate: Contains a hydrogen atom in place of the tridecyl chain.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group instead of a phosphonate group.
Uniqueness
Bis(4-nitrophenyl) tridecylphosphonate is unique due to the presence of the long tridecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This feature distinguishes it from other similar compounds and makes it suitable for applications in non-aqueous environments.
Properties
CAS No. |
62785-26-6 |
|---|---|
Molecular Formula |
C25H35N2O7P |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitrophenoxy)-tridecylphosphoryl]oxybenzene |
InChI |
InChI=1S/C25H35N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-21-35(32,33-24-17-13-22(14-18-24)26(28)29)34-25-19-15-23(16-20-25)27(30)31/h13-20H,2-12,21H2,1H3 |
InChI Key |
TXGDMYWETMKRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















